

Thermochemical Data for Chlorinated Alkanes: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-1-methoxyheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of chlorinated alkanes, crucial for understanding their reactivity, stability, and behavior in chemical and biological systems. The data presented is essential for researchers in various fields, including chemical synthesis, environmental science, and drug development, where these compounds are often used as intermediates, solvents, or are subjects of toxicological studies.

Thermochemical Data of Chlorinated Alkanes

The following tables summarize key thermochemical data for a range of chlorinated alkanes at standard conditions (298.15 K, 1 atm). The data has been compiled from various sources, with a significant portion sourced from the NIST Chemistry WebBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chlorinated Methanes

Compound	Formula	$\Delta_f H^\circ(\text{gas})$ (kJ/mol)	$S^\circ(\text{gas})$ (J/mol·K)	$C_p(\text{gas})$ (J/mol·K)
Chloromethane	CH ₃ Cl	-82.0 ± 0.8	234.5 ± 0.4	40.8 ± 0.4
Dichloromethane	CH ₂ Cl ₂	-95.4 ± 0.8	270.2 ± 0.4	51.0 ± 0.4
Trichloromethane	CHCl ₃	-103.1 ± 1.3	295.7 ± 0.4	65.7 ± 0.4
Tetrachloromethane	CCl ₄	-102.9 ± 1.3	309.7 ± 0.4	83.3 ± 0.4

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Chlorinated Ethanes

Compound	Formula	$\Delta_f H^\circ(\text{gas})$ (kJ/mol)	$S^\circ(\text{gas})$ (J/mol·K)	$C_p(\text{gas})$ (J/mol·K)
Chloroethane	C ₂ H ₅ Cl	-112.2 ± 1.3	275.3 ± 0.8	63.2 ± 0.8
1,1-Dichloroethane	CH ₃ CHCl ₂	-133.5 ± 1.7	300.4 ± 0.8	80.8 ± 0.8
1,2-Dichloroethane	CH ₂ ClCH ₂ Cl	-131.8 ± 1.3	308.8 ± 0.8	80.3 ± 0.8
1,1,1-Trichloroethane	CH ₃ CCl ₃	-147.9 ± 1.7	321.3 ± 1.3	100.4 ± 1.3
1,1,2-Trichloroethane	CH ₂ ClCHCl ₂	-145.2 ± 1.7	329.7 ± 1.3	100.4 ± 1.3

Data sourced from the NIST Chemistry WebBook.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Chlorinated Propanes

Compound	Formula	$\Delta_f H^\circ(\text{gas})$ (kJ/mol)	$S^\circ(\text{gas})$ (J/mol·K)	$C_p(\text{gas})$ (J/mol·K)
1-Chloropropane	C ₃ H ₇ Cl	-133.9 ± 1.3	311.7 ± 0.8	84.5 ± 0.8
2-Chloropropane	C ₃ H ₇ Cl	-139.3 ± 1.3	306.3 ± 0.8	84.9 ± 0.8
1,2-Dichloropropane	C ₃ H ₆ Cl ₂	-163.2 ± 1.7	344.3 ± 1.3	106.3 ± 1.3

Data sourced from the NIST Chemistry WebBook and other sources.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Chlorinated Butanes

Compound	Formula	$\Delta_f H^\circ(\text{gas})$ (kJ/mol)	$S^\circ(\text{gas})$ (J/mol·K)	$C_p(\text{gas})$ (J/mol·K)
1-Chlorobutane	C ₄ H ₉ Cl	-159.4 ± 1.7	347.3 ± 1.3	105.9 ± 1.3
2-Chlorobutane	C ₄ H ₉ Cl	-166.5 ± 1.7	341.0 ± 1.3	106.3 ± 1.3
1,2-Dichlorobutane	C ₄ H ₈ Cl ₂	-186.4 ± 2.1	376.6 ± 1.7	127.2 ± 1.7

Data sourced from the NIST Chemistry WebBook and other sources.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental and Computational Methodologies

The determination of thermochemical data for chlorinated alkanes relies on a combination of experimental techniques and computational methods.

Experimental Protocols: Rotating Bomb Calorimetry

Rotating bomb calorimetry is a primary experimental method for determining the enthalpy of combustion of organochlorine compounds, from which the enthalpy of formation can be derived.

Detailed Methodology:

- **Sample Preparation:** A precisely weighed sample of the chlorinated alkane (typically 0.5 - 1.5 g) is placed in a crucible made of a material resistant to the combustion products, such as platinum or fused silica. For volatile liquids, the sample is encapsulated in a sealed ampoule of a known heat of combustion.
- **Bomb Preparation:** The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of a reducing solution, such as arsenious oxide or a hydrazine dihydrochloride solution, is added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution. A fuse wire, typically made of platinum or iron, is connected to two electrodes within the bomb and positioned to ignite the sample.
- **Pressurization and Assembly:** The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm. The sealed bomb is then placed in a calorimeter, which is a container filled with a precisely measured amount of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The rotation of the bomb during and after combustion ensures a complete reaction and dissolution of the combustion products.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
- **Data Analysis:** The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.
- **Corrections:** Several corrections are applied to the calculated heat of combustion to account for the heat of ignition, the heat of formation of nitric acid from residual nitrogen in the oxygen, and the heat of reaction of the reducing solution with the combustion products.

- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of the chlorinated alkane is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl).

Computational Methods

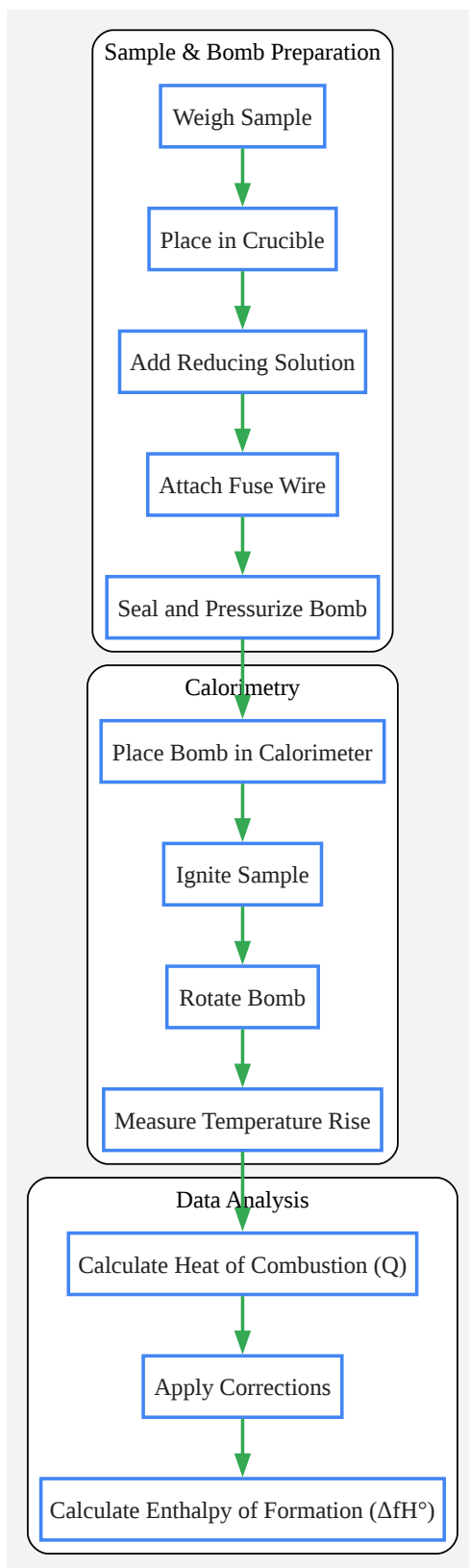
Computational chemistry provides a powerful tool for predicting and validating thermochemical data. High-accuracy quantum chemical methods are particularly valuable for compounds that are difficult to handle experimentally.

Key Methodologies:

- **Ab Initio Methods:** These methods are based on first principles and do not rely on empirical parameters. High-level coupled-cluster methods, such as CCSD(T), are often used to obtain highly accurate energies.
- **Composite Methods:** Methods like the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods combine calculations at different levels of theory and with different basis sets to achieve high accuracy at a manageable computational cost.^[10] These methods are widely used for calculating accurate enthalpies of formation.
- **Density Functional Theory (DFT):** DFT methods are computationally less expensive than high-level ab initio methods and can provide good accuracy for thermochemical properties, especially when used with appropriate functionals and basis sets.
- **Benson Group Additivity:** This is an empirical method that estimates thermochemical properties by summing the contributions of individual chemical groups within a molecule.^[1]^[17] It is a fast and often surprisingly accurate method for estimating the properties of larger molecules where high-level computations are not feasible.

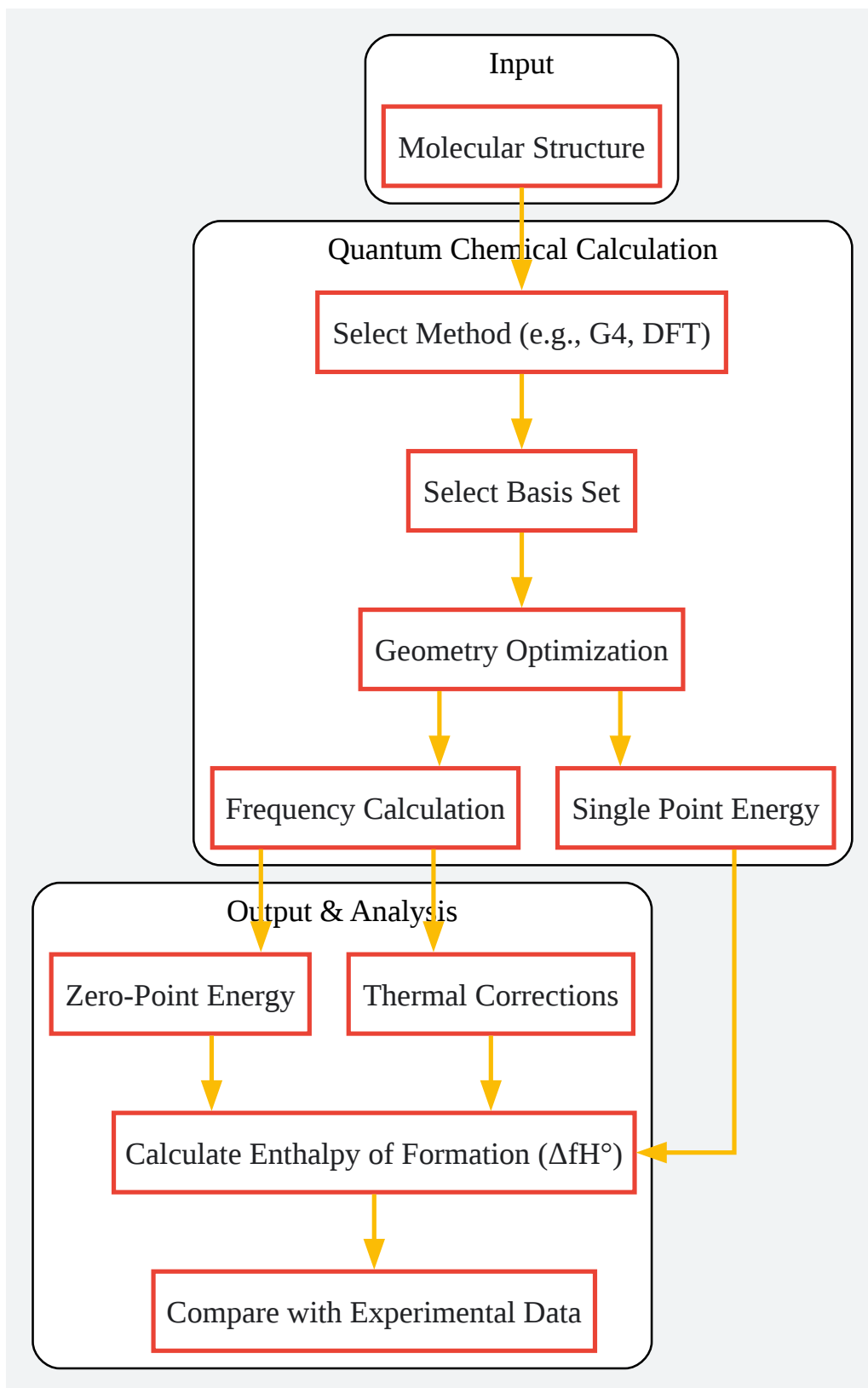
Visualizations

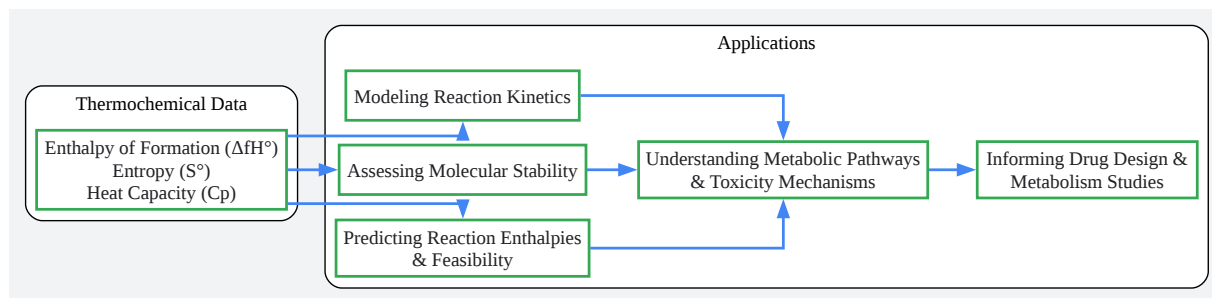
The following diagrams illustrate the workflows for determining and utilizing thermochemical data for chlorinated alkanes.



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Experimental workflow for determining the enthalpy of formation using rotating bomb calorimetry.





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